![molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9](/img/structure/B1418165.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to be a potent and selective inhibitor of certain enzymes, which makes it a potential candidate for the treatment of various diseases .

Synthesis Analysis

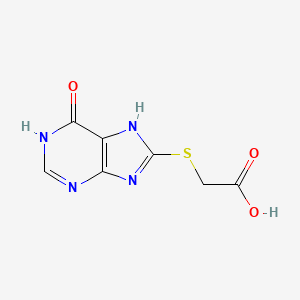

The synthesis of this compound involves a series of chemical reactions . The process involves the optimization of the tetrahydropyridopyrimidine scaffold with a focus on cellular potency while maintaining high selectivity against certain isoforms .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . The compound has been found to have a potent and selective inhibition of certain enzymes .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively . The compound demonstrates potent and selective inhibition of certain enzymes, leading to potential therapeutic applications .Aplicaciones Científicas De Investigación

Antimycobacterial and Antibacterial Applications

A study demonstrated the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial and antimycobacterial activities, particularly against Mycobacterium tuberculosis. These derivatives, through molecular docking studies, showed potential for the treatment of bacterial infections, including drug-resistant strains (Malothu et al., 2018).

Synthetic Methodologies and Chemical Reactions

A review focused on the chemical synthesis of pyrido[4,3-d]pyrimidines, highlighting the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin as a starting material for synthesizing tetrahydropteroic acid derivatives. This review provides insights into various synthetic methodologies and reactions involving this compound (Elattar & Mert, 2016).

Antifolate Activity

Research has been conducted on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs of trimetrexate and piritrexim, exploring their antifolate activities. These compounds showed promising results in inhibiting dihydrofolate reductase, an enzyme target in various pathogens and cancer cells (Rosowsky et al., 1995).

Antimicrobial Activity

Another study evaluated the antimicrobial activity of spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which included 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. The compounds showed moderate and selective activity against certain Gram-positive bacterial strains (Candia et al., 2017).

Green Synthesis Approaches

An environmentally friendly synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives was developed, using carbonaceous material as a catalyst. This green chemistry approach emphasizes sustainable practices in chemical synthesis (Zhang et al., 2018).

Selective Inhibition Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been optimized for selective inhibition of the PI3Kδ enzyme, showing potential as drug candidates for autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase delta (PI3Kδ) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, this compound reduces the downstream effects of this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

This suggests that it has favorable bioavailability and can be effectively absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PI3Kδ activity, disruption of the PI3K/AKT/mTOR signaling pathway, and potential reduction in cell proliferation and survival . These effects suggest its potential as a therapeutic agent in conditions characterized by overactive PI3K/AKT/mTOR signaling, such as certain types of cancer .

Safety and Hazards

Direcciones Futuras

The future directions for the study of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involve its potential use as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . The compound’s desirable drug-like properties and in vivo efficacy suggest its potential in this regard .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYZKOFIMYHHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547799 | |

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756437-41-9 | |

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine influence its activity as an antifolate agent?

A1: Research indicates that modifications to the 6-position of the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold significantly impact its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Studies have shown that:

- Trimethoxybenzyl substitutions at the 6-position enhance activity: Specifically, the 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibited potent DHFR inhibition against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes. []

- Dimethoxybenzyl analogues demonstrate reduced activity compared to their trimethoxybenzyl counterparts. []

- The length of the bridging group between the pyrimidine ring and the phenyl ring also plays a role: Compounds with a CH2 bridge exhibit higher activity than those with CH2CH2 or CH2CH2CH2 bridges. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)